molecular formula C8H5FN2O B143807 7-Fluoroquinazolin-4(3H)-one CAS No. 16499-57-3

7-Fluoroquinazolin-4(3H)-one

Cat. No. B143807
CAS RN: 16499-57-3
M. Wt: 164.14 g/mol
InChI Key: KCORZHJVTZIZFD-UHFFFAOYSA-N
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Patent
US08524721B2

Procedure details

To a suspension of ethyl 2-amino-4-fluorobenzoate (1.73 g, 9.45 mmol) in formamide (8 mL) was added ammonium formate (0.9 g, 14 mmol). The reaction mixture was stirred at 140° C. for 24 hr, with additional ammonium formate (0.92 g, 15 mmol) at 6 hr. The reaction was dilute with EtOAc, washed with water, back-extracted with EtOAc, dried and concentrated in vacuo to give 7-fluoro-3-hydroquinazolin-4-one (2.82 g) which contains some formamide. ES-MS (M+H)+=165.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:3]=1[C:4](OCC)=[O:5].C([O-])=O.[NH4+].[CH:18]([NH2:20])=O>CCOC(C)=O>[CH:10]1[C:11]([F:13])=[CH:12][C:2]2[NH:1][CH:18]=[N:20][C:4](=[O:5])[C:3]=2[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
NC1=C(C(=O)OCC)C=CC(=C1)F
Name
Quantity
8 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
0.92 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
back-extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C=C1F)NC=NC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.